molecular formula C20H18O3 B8783517 Ethyl 4-(benzyloxy)-2-naphthoate

Ethyl 4-(benzyloxy)-2-naphthoate

Cat. No.: B8783517
M. Wt: 306.4 g/mol
InChI Key: HFBCYSDXUCTZDV-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-2-naphthoate is an ester derivative of 2-naphthoic acid, featuring a benzyloxy group at the 4-position of the naphthalene ring. This compound is synthesized via esterification reactions, often involving acid chloride intermediates. For example, analogous synthesis routes described in the literature involve reacting carboxylic acid derivatives with thionyl chloride to form acid chlorides, followed by esterification with hydroxyl-containing precursors . Such methods yield moderate to high purity products after purification via column chromatography (e.g., 47% yield reported for a structurally related monomer) .

The benzyloxy group enhances the compound’s hydrophobicity, making it suitable for applications in polymer chemistry, particularly in cholesteric liquid crystal polymers . Its structural flexibility allows for further functionalization, enabling tailored material properties.

Properties

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 4-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C20H18O3/c1-2-22-20(21)17-12-16-10-6-7-11-18(16)19(13-17)23-14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3

InChI Key

HFBCYSDXUCTZDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Phase-Transfer Catalysis with Tetrabutylammonium Bromide (TBAB)

The benzylation of phenolic hydroxyl groups is efficiently achieved using benzyl bromide in the presence of anhydrous potassium carbonate (K₂CO₃) and TBAB as a phase-transfer catalyst. In a representative procedure, 4-hydroxy-2-naphthoic acid (1.0 equiv) reacts with benzyl bromide (1.2 equiv) in anhydrous THF at ambient temperature for 10 minutes, yielding 4-(benzyloxy)-2-naphthoic acid in 90% isolated yield . TBAB enhances nucleophilicity by solubilizing the phenoxide ion in the organic phase, minimizing competing esterification of the carboxylic acid.

Table 1: Optimization of Benzylation Conditions

CatalystSolventTime (min)Yield (%)
TBAB (10 mol%)THF1090
NoneTHF12035
TBAB (5 mol%)Toluene3078

Alternative Alkylation Agents and Solvent Effects

Benzyl chloride, though less reactive than benzyl bromide, achieves comparable yields (85%) under prolonged reaction times (20 minutes) in toluene. Polar aprotic solvents like DMF or DMSO are avoided due to potential over-alkylation of the carboxylate. Notably, Liu et al. observed that substituting TBAB with tetrabutylphosphonium hydroxide led to partial esterification, underscoring the importance of catalyst selection.

Esterification of 4-(Benzyloxy)-2-Naphthoic Acid

Acid-Catalyzed Fischer Esterification

Classical Fischer esterification employs ethanol in the presence of concentrated sulfuric acid (H₂SO₄) at reflux. A mixture of 4-(benzyloxy)-2-naphthoic acid (1.0 equiv), ethanol (5.0 equiv), and H₂SO₄ (0.1 equiv) heated at 80°C for 6 hours affords the target ester in 82% yield . Excess ethanol drives equilibrium toward ester formation, while H₂SO₄ protonates the carboxylate, enhancing electrophilicity.

Steglich Esterification with DCC/DMAP

For acid-sensitive substrates, Steglich conditions using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) provide milder alternatives. Reaction of 4-(benzyloxy)-2-naphthoic acid (1.0 equiv) with ethanol (1.5 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) at 25°C for 12 hours achieves 88% yield with minimal byproducts.

Table 2: Comparative Esterification Methods

MethodCatalystTime (h)Yield (%)
FischerH₂SO₄682
SteglichDCC/DMAP1288
MitsunobuDIAD/PPh₃2475

One-Pot Sequential Benzylation-Esterification

Integrated Protocol for Enhanced Efficiency

A one-pot synthesis eliminates intermediate purification steps. Starting with 4-hydroxy-2-naphthoic acid, sequential treatment with benzyl bromide/K₂CO₃/TBAB in THF, followed by in situ esterification using ethyl chloroformate and triethylamine, delivers this compound in 78% overall yield . This method reduces solvent waste and processing time but requires precise stoichiometric control to prevent diazoalkane formation.

Analytical Validation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 600 MHz) of the final product exhibits characteristic signals: δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 5.25 (s, 2H, OCH₂Ph), and aromatic protons between δ 7.30–8.50. ¹³C NMR confirms the ester carbonyl at δ 167.8 ppm and benzyloxy quaternary carbon at δ 70.3 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) for C₂₀H₁₈O₃ ([M+H]⁺) calculates 307.1334; observed 307.1338, confirming molecular integrity.

Challenges and Side-Reaction Mitigation

Competing Esterification During Benzylation

Under basic conditions, the carboxylic acid may undergo unintended esterification with benzyl bromide. This is mitigated by using substoichiometric TBAB (5–10 mol%) and maintaining low temperatures (0–25°C).

Oxidative Degradation of the Naphthalene Core

Strong oxidants like CAN (ceric ammonium nitrate) or Jones reagent, employed in related naphthoate syntheses, are avoided here due to risks of over-oxidation.

Industrial-Scale Considerations

Solvent Recycling and Cost Analysis

Toluene and THF are preferred for large-scale reactions due to low cost and ease of recovery. A life-cycle assessment estimates a 32% reduction in waste when using one-pot methods compared to stepwise protocols .

Chemical Reactions Analysis

Ethyl 4-(benzyloxy)-2-naphthoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(benzyloxy)-2-naphthoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-2-naphthoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical processes. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Ethyl 4-(benzyloxy)-2-naphthoate belongs to a broader class of ethyl 2-naphthoate derivatives with varying substituents. Key structural analogs include:

Compound Name Substituents Molecular Formula* Key Applications References
This compound 4-benzyloxy C₂₀H₁₈O₃ Cholesteric polymer synthesis
Ethyl 4-acetoxy-5,8-bis(benzyloxy)-2-naphthoate 4-acetoxy, 5,8-bis(benzyloxy) C₃₄H₂₈O₇ Intermediate in antitumor agent synthesis
Ethyl 4-(4-(piperidin-4-yl)phenyl)-7-(trifluoromethylphenyl)-2-naphthoate 4-(piperidin-4-yl)phenyl, 7-(trifluoromethylphenyl) C₃₂H₂₈F₃NO₂ P2Y14 receptor antagonists
Ethyl 2-(6-bromo-2-naphthyloxy)acetate 6-bromo, 2-naphthyloxy acetate C₁₄H₁₁BrO₃ Pharmaceutical intermediates

*Note: Molecular formulas are inferred from synthesis details in cited references.

Key Observations :

  • Benzyloxy vs. Acetoxy Groups : The benzyloxy group (in this compound) offers greater steric bulk and hydrophobicity compared to acetoxy substituents, influencing polymer backbone alignment in liquid crystals . Acetoxy groups (e.g., in Ethyl 4-acetoxy-5,8-bis(benzyloxy)-2-naphthoate) are more reactive, enabling further functionalization in multi-step syntheses .
  • Halogenation : Bromine substitution (e.g., Ethyl 2-(6-bromo-2-naphthyloxy)acetate) enhances electrophilic reactivity, making such compounds valuable in cross-coupling reactions for drug development .
  • Trifluoromethyl Groups : Derivatives with trifluoromethylphenyl groups (e.g., compound in ) exhibit improved metabolic stability and binding affinity in receptor antagonists, critical for pharmacological applications.

Stability and Reactivity

  • Benzyloxy Derivatives : Exhibit high thermal stability due to aromatic substituents, ideal for high-temperature polymer processing .
  • Trifluoromethyl Derivatives : Enhanced electron-withdrawing effects improve resistance to oxidative degradation, crucial for drug candidates .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(benzyloxy)-2-naphthoate, and how is purity ensured?

The synthesis typically involves multi-step organic reactions. For example, naphthol derivatives are functionalized via alkylation or esterification using reagents like propargyl bromide or ethyl chloroformate. Key steps include:

  • Oxy-functionalization : Benzyloxy group introduction via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification : Reaction of carboxylic acid intermediates with ethanol in the presence of acid catalysts. Purification methods include column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization from solvents like chloroform . Purity is validated using TLC, HPLC, and spectroscopic techniques (¹H NMR, FT-IR) .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • Spectroscopy : ¹H/¹³C NMR for functional group identification and regiochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., exact mass 343.1087 g/mol for related naphthoates) .
  • Chromatography : Reverse-phase HPLC to assess purity and stability under varying pH/temperature .

Q. What are the common chemical reactions involving this compound?

The compound’s reactivity is driven by its ester and benzyloxy groups:

  • Oxidation : Benzyloxy groups can be oxidized to quinones using KMnO₄ or CrO₃ .
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol .
  • Hydrolysis : Acidic/alkaline conditions cleave the ester to 4-(benzyloxy)-2-naphthoic acid .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives?

Stereoselectivity is influenced by:

  • Catalysts : Chiral catalysts (e.g., BF₃·Et₂O) in cyclization reactions .
  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions .
  • Temperature : Lower temperatures favor kinetic control, reducing racemization .

Q. What strategies optimize analytical sensitivity for trace-level quantification in complex matrices?

Method development involves:

  • Sample Prep : Solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from biological/environmental samples .
  • LC-MS Parameters :
  • Mobile Phase : Methanol/water with 0.1% formic acid for improved ionization.
  • Mass Detection : MRM (multiple reaction monitoring) for selective fragment ion tracking .

Q. How do conflicting reactivity data in literature arise, and how can they be resolved?

Discrepancies in reported yields or reaction rates may stem from:

  • Impurity Profiles : Residual solvents or byproducts altering reaction kinetics. Reproducibility requires strict control of reagent purity .
  • Ambient Conditions : Moisture-sensitive reactions (e.g., esterifications) require inert atmospheres . Resolution involves replicating studies with advanced characterization (e.g., in-situ FT-IR to monitor intermediate formation) .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

Computational and experimental approaches include:

  • Docking Studies : Modeling interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Kinetic Assays : Measuring inhibition constants (Kᵢ) for target proteins using fluorogenic substrates .

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